![molecular formula C15H20N2O2 B2830483 N-cyclopentyl-N'-(1-phenylethyl)oxamide CAS No. 433239-85-1](/img/structure/B2830483.png)
N-cyclopentyl-N'-(1-phenylethyl)oxamide
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Overview
Description
“N-cyclopentyl-N’-(1-phenylethyl)oxamide” is a compound that is derived from two main components: oxamide and 1-phenylethylamine . Oxamide is an organic compound with the formula (CONH2)2, which is a white crystalline solid soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . 1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3, often used in chiral resolutions .
Chemical Reactions Analysis
Oxamide, one of the components of “N-cyclopentyl-N’-(1-phenylethyl)oxamide”, dehydrates above 350 °C, releasing cyanogen . N,N’-substituted oxamides are supporting ligands for the copper-catalyzed amination and amidation of aryl halides in the Ullmann-Goldberg reaction .Scientific Research Applications
Synthesis and Structural Characterization
- Functionalized oxazoles were synthesized from enamides via phenyliodine diacetate-mediated intramolecular oxidative cyclization, showcasing the utility of such compounds in synthesizing complex heterocyclic structures with broad substrate scope and heavy-metal-free characteristics (Zheng et al., 2012).
- Cyclam and cyclen oxamides serve as intermediates for N1,N4-disubstituted tetraazamacrocycles, offering a general strategy for symmetrically or asymmetrically disubstituted derivatives and leading to a new class of potentially dinucleating ligands (Bellouard et al., 1999).
Catalysis and Polymerization
- A palladium on carbon nitride catalyst promoted the selective hydrogenation of phenol to cyclohexanone, demonstrating the catalyst's high activity and selectivity under mild conditions, which is crucial for the manufacture of polyamides in the chemical industry (Wang et al., 2011).
- Copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with simple amides and sulfonamides to form N-alkyl products were reported, highlighting a method for functionalizing secondary C-H bonds over tertiary ones and even at primary C-H bonds (Tran et al., 2014).
Drug Delivery and Biomedical Applications
- Biodegradable oxamide-phenylene-based mesoporous organosilica nanoparticles were synthesized for drug delivery, displaying high drug payloads, biocompatibility, and efficient internalization into cancer cells (Croissant et al., 2016).
- The metabolism and transport of oxazaphosphorines, including cyclophosphamide and ifosfamide, were reviewed, highlighting their importance in cancer chemotherapy and the implications for clinical practice (Zhang et al., 2005).
Material Science and Nucleation Studies
- The influence of bisamide additives on the nucleation of isotactic polypropylene and its charge storage properties was investigated, revealing that the chemical structure and solubility of the additives significantly affect the nucleation efficiency and electrical properties of the polypropylene (Mohmeyer et al., 2006).
Mechanism of Action
Target of Action
The primary target of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .
Mode of Action
Given its structural similarity to other known inhibitors of methionine aminopeptidase, it is likely that it binds to the active site of the enzyme, preventing it from carrying out its function .
Biochemical Pathways
The inhibition of Methionine aminopeptidase by N1-cyclopentyl-N2-(1-phenylethyl)oxalamide can affect protein synthesis, as the removal of the methionine residue is a critical step in the maturation of many proteins . The downstream effects of this inhibition depend on the specific proteins affected and can vary widely.
Pharmacokinetics
Therefore, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are currently unknown .
Result of Action
The molecular and cellular effects of N1-cyclopentyl-N2-(1-phenylethyl)oxalamide’s action would be primarily related to its inhibition of Methionine aminopeptidase. This could potentially lead to changes in protein synthesis and maturation, affecting cellular functions in a variety of ways .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity, but specific data is currently lacking .
properties
IUPAC Name |
N-cyclopentyl-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(12-7-3-2-4-8-12)16-14(18)15(19)17-13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKASWAHOEQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(1-phenylethyl)oxalamide |
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